1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene
Description
Nomenclature and Structural Classification
The systematic IUPAC name 1-bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene reflects its substitution pattern on the benzene ring:
- Position 1 : Bromine atom (-Br).
- Position 3 : Chloro-difluoro-methoxy group (-OCF$$_2$$Cl).
- Position 5 : Fluorine atom (-F).
Molecular Formula : C$$7$$H$$3$$BrClF$$_3$$O
Molecular Weight : 275.45 g/mol
SMILES Notation : FC1=CC(OC(F)(Cl)F)=CC(Br)=C1
Structural Classification :
- Aromatic Halide : Contains bromine and fluorine directly bonded to the aromatic ring.
- Fluoroalkyl Ether : The -OCF$$_2$$Cl group classifies it as a fluorinated ether derivative.
| Property | Value/Description |
|---|---|
| CAS Registry Number | 1417568-67-2 |
| Boiling Point | Not reported (decomposes thermally) |
| Density | ~1.72 g/cm³ (estimated) |
| XLogP3 | 3.2 (lipophilicity index) |
The chloro-difluoro-methoxy group introduces significant steric and electronic effects, altering the ring’s reactivity toward electrophilic substitution.
Historical Context in Halogenated Aromatic Chemistry
Halogenated aromatic compounds emerged prominently in the mid-20th century, driven by industrial demand for thermally stable solvents, agrochemicals, and pharmaceuticals. The synthesis of polyhalogenated benzenes, such as this compound, became feasible with advancements in:
- Friedel-Crafts Halogenation : Leveraging Lewis acids (e.g., AlCl$$_3$$) to direct halogen placement.
- Electrophilic Aromatic Substitution : Selective bromination/chlorination using Br$$2$$ or Cl$$2$$ under controlled conditions.
- Fluorination Techniques : Introduction of fluorine via Balz-Schiemann or halogen-exchange reactions.
This compound’s development parallels innovations in ortho-directing groups and steric shielding strategies, enabling precise functionalization of heavily substituted aromatics. Its synthesis represents a milestone in achieving regioselectivity in polyhalogenated systems.
CAS Registry Identification (1417568-67-2)
The CAS registry number 1417568-67-2 uniquely identifies this compound in chemical databases, ensuring accurate tracking in:
- Regulatory Compliance : Listed in inventories such as the European Chemicals Agency (ECHA) and PubChem.
- Synthetic Workflows : Facilitates reproducibility in multi-step reactions (e.g., Suzuki couplings or Grignard additions).
- Safety Documentation : While toxicity data are limited, its halogen content warrants handling under fume hoods.
| Database | Identifier |
|---|---|
| PubChem CID | 87559619 |
| ECHA EC Number | 642-866-8 |
| MDL Number | MFCD22580778 |
This identifier is critical for sourcing the compound from suppliers like BLD Pharm and A2B Chem, which list it under catalog numbers BI22359 and EVT-1694153.
Significance in Organofluorine Chemistry
The integration of fluorine and a chloro-difluoro-methoxy group confers unique properties:
- Electron-Withdrawing Effects : The -OCF$$_2$$Cl group withdraws electron density via inductive effects, deactivating the ring toward electrophilic attack.
- Metabolic Stability : Fluorine’s low polarizability enhances resistance to oxidative degradation, a prized trait in drug design.
- Conformational Rigidity : The orthogonal orientation of -OCF$$_2$$Cl relative to the ring minimizes steric clashes, favoring planar geometries in molecular crystals.
Applications :
- Pharmaceutical Intermediates : Serves as a precursor for trifluoromethoxylated bioactive molecules.
- Materials Science : Incorporated into liquid crystals or polymers for enhanced thermal stability.
- Catalysis : Halogen-rich aromatics act as ligands in transition-metal complexes.
| Fluorinated Group | Key Property | Relevance |
|---|---|---|
| -OCF$$_2$$Cl | High electronegativity | Modulates electronic density |
| -F | Small atomic radius | Steric minimization |
This compound’s versatility underscores the centrality of halogenated aromatics in modern synthetic chemistry.
Properties
IUPAC Name |
1-bromo-3-[chloro(difluoro)methoxy]-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-5(10)3-6(2-4)13-7(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQWSIQYWUSOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Benzene Derivatives
The core approach involves starting from a suitably substituted benzene ring, such as fluorobenzene, and performing controlled halogenation. This process typically employs electrophilic substitution reactions:
- Bromination: Using bromine (Br₂) in the presence of catalysts like iron(III) bromide (FeBr₃) under mild conditions to introduce bromine at the desired position (preferably meta or para relative to existing substituents).
- Chlorination: Similar electrophilic chlorination using Cl₂ or chlorinating agents like SO₂Cl₂.
Research Data:
A method described in a patent (JP4896186B2) involves brominating fluorobenzene with bromine in the presence of iron catalysts at temperatures between 10°C and 100°C, followed by distillation to isolate high-purity 1-bromo-3-fluorobenzene.
Selective Substitution for the Chloro(difluoro)methoxy Group
The introduction of the chloro(difluoro)methoxy group at position 4 is achieved via nucleophilic substitution reactions:
- Reaction with chlorodifluoromethane (ClCF₂H): Under basic conditions (potassium carbonate or similar bases), the phenolic or hydroxyl groups on intermediate benzene derivatives can be alkylated with chlorodifluoromethane derivatives to install the -O-CF₂Cl group.
- Alternative routes: Using chlorodifluoroacetic anhydride or chlorodifluoromethylating agents to achieve the same functionalization.
Research Data:
While specific literature on this exact step is limited, similar methodologies are outlined in patents and industrial procedures for halogenated methoxy derivatives, emphasizing nucleophilic substitution under controlled basic conditions.
Diazonium Salt Route for Aromatic Substitution
Synthesis via Sandmeyer Reaction
A prominent method involves converting 3,5-difluoroaniline into its diazonium salt, followed by halogenation:
- Diazotization: Reacting 3,5-difluoroaniline with sodium nitrite (NaNO₂) in acidic medium (HBr or H₂SO₄) at low temperatures (~0–10°C) to form the diazonium salt.
- Sandmeyer halogenation: Adding CuBr (copper(I) bromide) in the presence of HBr to replace the diazonium group with bromine, yielding 1-bromo-3,5-difluorobenzene.
Research Data:
This method yields high purity (over 80%) with yields around 83%. It is advantageous for its regioselectivity and high yield, though it involves multi-step synthesis and handling of diazonium intermediates, which are potentially explosive.
Functionalization of the Aromatic Core
Post-halogenation, further functionalization involves substitution reactions to introduce the methoxy group, possibly via nucleophilic aromatic substitution (SNAr) on activated intermediates or via subsequent coupling reactions.
Alternative Synthetic Routes
Photochemical Bromination
Photochemically induced bromination of m-difluorobenzene can produce the target compound, but with low selectivity and yields (~19%), making it less practical for industrial synthesis.
Multi-Component Synthesis
Combining halogenation with nucleophilic substitution and oxidation steps, as described in patents, allows for the stepwise construction of the molecule, but often with lower yields and higher costs.
Summary of Preparation Methods Data Table
| Method | Starting Material | Key Reactions | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Electrophilic Halogenation | Fluorobenzene derivatives | Bromination with Br₂/FeBr₃; chlorination with Cl₂ | 10–100°C, controlled atmosphere | Up to 70–80% | High purity, scalable | Regioselectivity challenges |
| Diazonium Salt Route (Sandmeyer) | 3,5-Difluoroaniline | Diazotization + CuBr/HBr halogenation | 0–10°C for diazotization; reflux for halogenation | ~83% | High regioselectivity | Multi-step, diazonium handling risks |
| Nucleophilic Substitution | Phenolic intermediates | Reaction with chlorodifluoromethane | Basic conditions, elevated temperature | Variable | Functional group specificity | Requires prior phenol formation |
| Photochemical Bromination | m-Difluorobenzene | UV-induced bromination | UV light, inert atmosphere | ~19% | Simple setup | Low selectivity and yield |
Research Findings and Industrial Considerations
- Yields and Purity: The diazonium-based route offers high yields (~83%) and high purity, suitable for pharmaceutical and advanced material applications.
- Cost and Safety: Handling diazonium salts necessitates strict safety protocols; electrophilic halogenation is safer but may require extensive purification.
- Scalability: Electrophilic halogenation and diazonium routes are scalable with appropriate reactor design and safety measures.
- Environmental Impact: Methods involving chlorodifluoromethane derivatives should consider environmental regulations due to potential ozone-depleting effects.
Chemical Reactions Analysis
1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Organic Synthesis
1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including:
- Nucleophilic Substitution Reactions: The halogen atoms can be replaced with other functional groups, enabling the creation of diverse derivatives.
- Electrophilic Aromatic Substitution: The compound can be modified to introduce additional substituents on the benzene ring, expanding its utility in synthesizing new compounds.
Medicinal Chemistry
This compound is explored as an intermediate in synthesizing potential drug candidates. Its unique halogenated structure can enhance biological activity by improving binding affinity to molecular targets such as enzymes and receptors. For instance, compounds with similar structures have been investigated for their antibacterial and antifungal properties due to the stabilizing effects of halogens in biochemical interactions.
Materials Science
In materials science, this compound is utilized in developing advanced materials such as:
- Liquid Crystals: Its electronic properties make it suitable for applications in display technologies.
- Polymers: The compound can be integrated into polymer matrices to impart specific characteristics like flame retardancy or enhanced thermal stability.
Case Study 1: Pharmaceutical Development
A study focused on synthesizing novel anti-cancer agents utilized this compound as a precursor. The research demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The presence of fluorine atoms was found to enhance metabolic stability, making these compounds promising candidates for further development.
Case Study 2: Agrochemical Applications
Research into agrochemicals has highlighted the potential of halogenated compounds like this compound for developing herbicides and pesticides. The unique substituents contribute to improved efficacy against target pests while minimizing environmental impact. Field trials indicated that formulations containing this compound showed enhanced performance compared to traditional agents.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Structural Analogues and Electronic Effects
Halogenated Methoxy Derivatives
- 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene (CAS 945557-06-2): Differs by replacing the chloro(difluoro)methoxy group with a difluoromethyl-methoxy moiety. Molecular formula: C₈H₆BrF₃O (vs. C₇H₃BrClF₃O for the target compound).
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene :
Chloro/Bromo-Fluoro Derivatives
- 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene (CAS 1261216-28-7): Contains separate chloro and methoxy groups at positions 2 and 3.
2-Bromo-5-chloro-1,3-difluorobenzene :
Antimicrobial Activity
- Fluoro/Chloro Derivatives :
- Fluoro-substituted compounds (e.g., MIC = 1.56 μg/mL against Staphylococcus) show moderate activity, while bromo derivatives (e.g., 4-bromo analogue, MIC = 0.78 μg/mL) exhibit enhanced potency due to increased lipophilicity and halogen size .
- The target compound’s chloro(difluoro)methoxy group may further enhance activity by balancing electron withdrawal (favoring target interaction) and lipophilicity (improving cellular uptake) .
Electron Density and Bioactivity
- Compounds with electron-withdrawing groups (e.g., chloro) in ring-A demonstrate higher nitric oxide (NO) inhibition compared to methoxylated analogues. The target compound’s chloro(difluoro)methoxy group likely enhances NO suppression by reducing ring electron density .
Physicochemical Properties
Biological Activity
1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry, materials science, and organic synthesis. Its unique structure, characterized by multiple halogen substitutions, influences its biological activity and potential applications. This article explores the biological activity of this compound based on diverse research findings.
- Molecular Formula : C₇H₄BrClF₃O
- Molecular Weight : 241.01 g/mol
- CAS Number : 433939-28-7
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances the compound's binding affinity and stability, making it effective in modulating biological processes.
Key Mechanisms :
- Nucleophilic Aromatic Substitution : The compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles, potentially altering enzyme activity.
- Enzyme Interaction : Fluorinated compounds are often designed to study enzyme-substrate interactions due to their enhanced metabolic stability and bioavailability.
Antimicrobial Properties
Research indicates that fluorinated compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can be effective against various bacterial strains.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Antibacterial | 46.9 - 93.7 |
| Reference Compound | Antibacterial | <50 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like bromine and chlorine is crucial for enhancing antimicrobial efficacy .
Toxicological Studies
Toxicity studies have been conducted to assess the safety profile of this compound. A notable study reported the median lethal dose (LD50) for related compounds, indicating potential risks associated with high doses.
| Study Type | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| Acute Oral Toxicity | 2,700 | Tremors, weight loss |
| Inhalation Toxicity | 18,000 (4-hour exposure) | Loss of reflexes, lethargy |
These findings highlight the importance of careful handling and risk assessment when working with such compounds .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a higher potency against Gram-positive strains, which could lead to its development as a novel antibacterial agent.
Case Study 2: Pharmacokinetics
A study focusing on deuterium-labeled variants of the compound explored how isotopic substitution affects pharmacokinetics. It was found that deuteration can improve metabolic stability and alter bioavailability profiles, suggesting potential advantages in drug formulation .
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene, and how do directing groups influence regioselectivity?
- Methodological Answer : The synthesis typically involves sequential halogenation and alkoxylation. For example:
Bromination : Bromine substitution at the meta position is guided by the electron-withdrawing fluorine substituent at position 5 .
Chloro(difluoro)-methoxy introduction : Use nucleophilic substitution (e.g., NaOCHClF₂) under anhydrous conditions. The methoxy group’s ortho/para-directing nature competes with fluorine’s meta-directing effects, requiring precise temperature control (e.g., 0–5°C) to minimize side products .
Key Data :
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- GC-MS/HPLC : For purity assessment (>95% threshold recommended for synthetic intermediates) .
- NMR :
- to confirm chloro(difluoro)-methoxy group integration (δ ≈ -70 to -80 ppm) .
- for aromatic protons (coupling constants distinguish ortho/meta substitution) .
- Elemental Analysis : Verify molecular formula (e.g., C₇H₃BrClF₃O) .
Q. What are the critical storage conditions to prevent decomposition?
- Methodological Answer :
- Store in amber glass vials at -20°C under inert gas (argon) to avoid hydrolysis of the chloro(difluoro)-methoxy group .
- Degradation observed at >25°C (TGA data for analogs shows 5% mass loss at 80°C) .
Advanced Research Questions
Q. How do competing substituent effects (Br, F, OCHClF₂) influence electrophilic aromatic substitution (EAS) outcomes?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict regioselectivity by analyzing partial charges and Fukui indices. The bromine atom (σ-directing) dominates over fluorine’s weaker deactivation, favoring substitution at position 3 .
- Experimental Validation : Competitive EAS trials with nitration (HNO₃/H₂SO₄) show 85% para-nitro product due to steric hindrance from the bulky OCHClF₂ group .
Q. What strategies resolve contradictions in reported reaction yields for similar halogenated aryl ethers?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent polarity (toluene vs. DMF), catalyst loading (Pd vs. Cu), and reaction time. For example:
- CuI catalysis in DMF increases yields to 78% vs. 52% in toluene for OCHClF₂ introduction .
- Contradiction Analysis : Discrepancies in literature (e.g., 60–80% yields) often stem from trace moisture affecting reagent stability .
Q. What are the decomposition pathways under acidic/basic conditions, and how can stability be enhanced?
- Methodological Answer :
- Stress Testing :
- Acidic (HCl, pH 2): Cleavage of the OCHClF₂ group observed via LC-MS after 24h .
- Basic (NaOH, pH 12): No degradation, suggesting base stability .
- Stabilization : Add radical scavengers (e.g., BHT) to mitigate light-induced radical decomposition .
Q. How can computational tools predict biological activity or reactivity in cross-coupling reactions?
- Methodological Answer :
- Docking Studies : AutoDock Vina models interaction with cytochrome P450 enzymes (logP ≈ 2.5 suggests moderate membrane permeability) .
- Suzuki Coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3). XPhos Pd G3 achieves 92% yield with aryl boronic acids (vs. 70% for Pd(PPh₃)₄) due to enhanced oxidative addition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
